molecular formula C9H13N3O3S B11121814 5-{[(3-methoxypropyl)amino]methylene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

5-{[(3-methoxypropyl)amino]methylene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

Cat. No.: B11121814
M. Wt: 243.29 g/mol
InChI Key: HCLZUPYEIGPRPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-{[(3-methoxypropyl)amino]methylene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is a heterocyclic compound belonging to the class of thiobarbiturates. This compound is of significant interest due to its potential biological activities, including anti-neoplastic, antiviral, antibiotic, and anti-inflammatory properties .

Preparation Methods

The synthesis of 5-{[(3-methoxypropyl)amino]methylene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione can be achieved through a green chemistry multi-component approach. This method involves the N-formylation of appropriate amines with formic acid to produce formamides. These formamides then react with the active methylene group of α,β-unsaturated thiobarbituric acid under catalyst-free conditions in an aqueous medium. This protocol offers several advantages, including high yields, mild reaction conditions, and easy work-up .

Chemical Reactions Analysis

5-{[(3-methoxypropyl)amino]methylene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione undergoes various chemical reactions, including:

Scientific Research Applications

5-{[(3-methoxypropyl)amino]methylene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-{[(3-methoxypropyl)amino]methylene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by inhibiting key enzymes or receptors involved in the biological processes it affects. For example, its anti-neoplastic activity may be due to the inhibition of enzymes involved in DNA replication or repair .

Comparison with Similar Compounds

5-{[(3-methoxypropyl)amino]methylene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione can be compared with other thiobarbiturates, such as:

    5-{[(arylamino)methylide]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione: Similar in structure but with different substituents, leading to variations in biological activity.

    5-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]-1,3-diethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione: Another derivative with distinct chemical properties and applications.

The uniqueness of this compound lies in its specific substituents, which confer unique chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C9H13N3O3S

Molecular Weight

243.29 g/mol

IUPAC Name

6-hydroxy-5-(3-methoxypropyliminomethyl)-2-sulfanylidene-1H-pyrimidin-4-one

InChI

InChI=1S/C9H13N3O3S/c1-15-4-2-3-10-5-6-7(13)11-9(16)12-8(6)14/h5H,2-4H2,1H3,(H3,11,12,13,14,16)

InChI Key

HCLZUPYEIGPRPH-UHFFFAOYSA-N

Canonical SMILES

COCCCN=CC1=C(NC(=S)NC1=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.